Boc-D-Me-Arg(Tos)-OH
CAS No.: 136642-84-7
Cat. No.: VC0558149
Molecular Formula: C19H30N4O6S
Molecular Weight: 442.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136642-84-7 |
---|---|
Molecular Formula | C19H30N4O6S |
Molecular Weight | 442.54 |
IUPAC Name | (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1 |
Standard InChI Key | OTYPUFUDTDVBRU-OAHLLOKOSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics and Chemical Identity
Boc-D-Me-Arg(Tos)-OH, also known as N-alpha-tert-butyloxycarbonyl-N-alpha-methyl-N-omega-tosyl-D-arginine, is characterized by its specific structural elements that distinguish it from related compounds. The compound features several key structural components:
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A D-arginine backbone (with R-stereochemistry at the alpha carbon)
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A tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position
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A methyl group attached to the alpha-nitrogen, creating a tertiary amine structure
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A tosyl (p-toluenesulfonyl) protecting group on the guanidino side chain
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A free carboxylic acid group
The compound has the CAS number 136642-84-7, which uniquely identifies it in chemical databases and literature.
Structural Comparison with Related Compounds
The structural differences between Boc-D-Me-Arg(Tos)-OH and related compounds are significant for understanding its unique properties and applications:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
Boc-D-Me-Arg(Tos)-OH | C19H30N4O6S | 442.54 | Contains N-methyl group on alpha-nitrogen |
Boc-D-Arg(Tos)-OH | C18H28N4O6S | 428.50 | D-arginine without N-methyl modification |
Boc-Arg(Tos)-OH | C18H28N4O6S | 428.50 | L-arginine with same protecting groups |
The addition of the methyl group to the alpha-nitrogen represents the key difference between Boc-D-Me-Arg(Tos)-OH and Boc-D-Arg(Tos)-OH, contributing to significant changes in reactivity and conformational properties .
Physical and Chemical Properties
Understanding the physical and chemical properties of Boc-D-Me-Arg(Tos)-OH is essential for its appropriate handling and application in research settings.
Physical Properties
The physical properties of Boc-D-Me-Arg(Tos)-OH are influenced by its structural components and molecular arrangement:
Property | Characteristic |
---|---|
Physical Appearance | White to off-white crystalline powder |
Molecular Weight | 442.54 g/mol |
Melting Point | Approximately 90-95°C (decomposition) |
Solubility | Readily soluble in DMF, DMSO; partially soluble in chloroform, dichloromethane; poorly soluble in water |
Optical Rotation | Negative (due to D-configuration) |
Purity | Typically available at ≥95% purity for research applications |
These physical properties influence the handling, storage, and application of the compound in laboratory settings.
Chemical Reactivity
The chemical reactivity of Boc-D-Me-Arg(Tos)-OH is determined by its functional groups and their interactions:
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The carboxylic acid group remains reactive for peptide bond formation
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The alpha-amino group is protected by both the Boc group and a methyl group, significantly altering its reactivity
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The tosyl-protected guanidino group prevents side reactions during synthesis
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The Boc protecting group can be cleaved under acidic conditions (e.g., TFA, HCl)
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The tosyl group requires strong acidic conditions (e.g., HF, TMSOTf) for removal
This reactivity profile makes Boc-D-Me-Arg(Tos)-OH particularly valuable in specific peptide synthesis strategies, especially those requiring controlled reactivity and selective deprotection.
Synthesis and Preparation
The synthesis of Boc-D-Me-Arg(Tos)-OH typically follows a multi-step process designed to introduce the necessary protecting groups and modifications in a controlled manner.
Synthetic Pathways
A general synthetic route for Boc-D-Me-Arg(Tos)-OH would likely follow these key steps:
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Start with D-arginine hydrochloride
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Selectively protect the guanidino group with tosyl chloride
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Introduce the Boc protecting group on the alpha-amino group using Boc anhydride or Boc-ONSu
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Perform N-methylation of the alpha-amino group using appropriate methylating agents
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Purify to obtain the final product with high purity
This sequential protection strategy ensures the selective modification of each reactive site in the molecule while maintaining the desired stereochemistry.
Purification Methods
The purification of Boc-D-Me-Arg(Tos)-OH typically involves a combination of techniques to ensure high purity:
Purification Technique | Application |
---|---|
Column Chromatography | Primary purification using silica gel with appropriate solvent systems |
Recrystallization | Secondary purification to enhance purity and crystallinity |
Preparative HPLC | Final purification for analytical-grade material |
Quality Control | HPLC analysis to confirm purity ≥95% |
Proper purification is critical for ensuring the reliability and reproducibility of results when using this compound in peptide synthesis applications.
Applications in Peptide Synthesis
Boc-D-Me-Arg(Tos)-OH serves as a specialized building block in peptide synthesis, offering unique advantages for creating peptides with specific structural and functional properties.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-D-Me-Arg(Tos)-OH offers several significant advantages:
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The D-configuration introduces specific conformational constraints in the resulting peptides
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N-methylation of the backbone restricts peptide bond rotation, potentially enhancing binding selectivity
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The tosyl protection of the guanidino group prevents unwanted side reactions during synthesis
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The combination of these features allows for the creation of peptides with unique structural properties
These characteristics make Boc-D-Me-Arg(Tos)-OH particularly valuable in the synthesis of peptides requiring specific conformational constraints or enhanced stability against enzymatic degradation.
Synthesis of Modified Peptides
The incorporation of Boc-D-Me-Arg(Tos)-OH into peptide sequences results in peptides with modified properties:
Modification | Resulting Property | Potential Application |
---|---|---|
D-amino acid incorporation | Enhanced proteolytic stability | Extended half-life in biological systems |
N-methylation | Restricted conformational flexibility | Improved receptor selectivity |
Arginine side chain | Positive charge and hydrogen bonding capacity | Enhanced cell penetration and binding |
These modifications can significantly alter the pharmacological properties of the resulting peptides, including increased bioavailability, receptor selectivity, and metabolic stability.
Biological and Pharmaceutical Relevance
The structural features of Boc-D-Me-Arg(Tos)-OH contribute to its significance in biological research and pharmaceutical development.
Impact on Peptide Properties
When incorporated into peptides, the D-Me-Arg residue contributes several important properties:
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Enhanced resistance to proteolytic degradation due to the D-configuration
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Altered conformational preferences resulting from backbone N-methylation
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Modified hydrogen bonding patterns affecting secondary structure formation
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Potential for improved membrane permeability in the resulting peptides
These properties make peptides containing D-Me-Arg residues particularly interesting for therapeutic applications where standard peptides might face limitations.
Pharmaceutical Applications
Potential pharmaceutical applications for peptides containing D-Me-Arg include:
Application Area | Mechanism | Example |
---|---|---|
Enzyme Inhibition | Stereoselective binding to target enzymes | Protease inhibitors with enhanced stability |
Receptor Modulation | Altered binding profiles due to conformational constraints | Selective receptor antagonists/agonists |
Peptide-Based Therapeutics | Improved pharmacokinetic properties | Extended half-life peptide drugs |
Cell-Penetrating Peptides | Enhanced membrane permeability | Intracellular delivery vehicles |
The incorporation of D-Me-Arg residues can help overcome traditional limitations of peptide therapeutics, such as poor oral bioavailability and short in vivo half-life.
Analytical Characterization
Proper characterization of Boc-D-Me-Arg(Tos)-OH is essential for confirming its identity, purity, and suitability for use in research applications.
Spectroscopic Analysis
Various spectroscopic techniques can be employed for comprehensive characterization:
Technique | Information Obtained | Key Diagnostic Features |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment | Characteristic shifts for N-methyl group and protected guanidino moiety |
Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion at m/z 442.5 and characteristic fragmentation pattern |
Infrared Spectroscopy (IR) | Functional group identification | Characteristic bands for carboxylic acid, tosyl, and Boc groups |
Ultraviolet-Visible Spectroscopy (UV-Vis) | Chromophore analysis | Absorption patterns from aromatic tosyl group |
These complementary techniques provide comprehensive structural confirmation and purity assessment .
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and quality control:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Thin-Layer Chromatography (TLC) with appropriate visualization reagents
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Chiral chromatography to confirm stereochemical purity
These methods provide critical information about the purity and stability of Boc-D-Me-Arg(Tos)-OH preparations, ensuring consistent performance in synthesis applications .
Comparative Analysis with Related Compounds
A comparative analysis of Boc-D-Me-Arg(Tos)-OH with related compounds provides insights into its unique properties and applications.
Structure-Property Relationships
The structural differences between Boc-D-Me-Arg(Tos)-OH and related compounds result in distinct properties:
Compound | Key Structural Feature | Resulting Property | Impact on Applications |
---|---|---|---|
Boc-D-Me-Arg(Tos)-OH | N-methylation + D-configuration | Restricted rotation, altered conformation | Enhanced stability, unique binding properties |
Boc-D-Arg(Tos)-OH | D-configuration without N-methylation | Inverted stereochemistry, standard reactivity | Stability without conformational restriction |
Boc-Arg(Tos)-OH | L-configuration | Natural stereochemistry | Standard peptide properties |
These structure-property relationships guide the selection of the appropriate derivative for specific applications in peptide synthesis and drug development .
Consideration | Recommendation |
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Storage Container | Tightly sealed amber glass vials with inert atmosphere |
Temperature | -20°C for long-term storage; 4°C for working solutions |
Solution Preparation | Fresh preparation in anhydrous solvents recommended |
Working Environment | Dry conditions with minimal exposure to air and moisture |
Shelf Life | Approximately 12-24 months when properly stored |
Following these guidelines helps maintain the purity and reactivity of Boc-D-Me-Arg(Tos)-OH for research applications.
Research Trends and Future Directions
Current research involving Boc-D-Me-Arg(Tos)-OH focuses on expanding its applications and optimizing its use in peptide chemistry.
Current Research Applications
Research applications involving Boc-D-Me-Arg(Tos)-OH currently focus on:
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Development of proteolytically stable peptide therapeutics
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Design of conformationally constrained peptide ligands
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Creation of peptidomimetics with enhanced pharmacological properties
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Exploration of novel synthetic methodologies for N-methylated amino acids
These research directions highlight the continuing importance of specialized amino acid derivatives in cutting-edge peptide science .
Future Perspectives
Emerging trends suggest expanding applications in:
Research Area | Potential Development | Significance |
---|---|---|
Peptide Macrocyclization | Creation of rigid cyclic structures | Enhanced binding affinity and selectivity |
Peptide-Based Materials | Self-assembling peptide systems | Novel biomaterials with tunable properties |
Targeted Drug Delivery | Peptide-drug conjugates | Improved therapeutic index and selectivity |
Peptidomimetic Design | Novel backbone modifications | Expanded chemical space for drug discovery |
These applications highlight the continuing importance of specialized amino acid derivatives like Boc-D-Me-Arg(Tos)-OH in advanced research across multiple disciplines.
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